molecular formula C9H17ClN2O B1447031 3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride CAS No. 1672675-26-1

3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride

Cat. No. B1447031
M. Wt: 204.7 g/mol
InChI Key: UJFVZCOHJGFBBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride is a chemical compound with the CAS Number: 1672675-26-1 . It has a molecular weight of 204.7 g/mol . The IUPAC name for this compound is 3-methyl-2-morpholinobutanenitrile hydrochloride .


Molecular Structure Analysis

The InChI code for 3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride is 1S/C9H16N2O.ClH/c1-8(2)9(7-10)11-3-5-12-6-4-11;/h8-9H,3-6H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The molecular formula of 3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride is C9H17ClN2O. It has a molecular weight of 204.7 g/mol.

Scientific Research Applications

Chemical Synthesis and Modification

  • 3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride has been utilized in the synthesis of various chemical compounds. The compound (E)-4-morpholine-2-butenoic acid hydrochloride was synthesized from morpholine, highlighting the utility of morpholine derivatives in chemical synthesis (Qiu Fang-li, 2012). Furthermore, morpholine-containing 2-R-phenyliminothiazole derivatives were explored for their antimicrobial activity, indicating the potential of such derivatives in medicinal chemistry (H. Yeromina et al., 2019).

Biological Evaluation and Medicinal Chemistry

  • Morpholine derivatives have been synthesized and tested for their biological activities. For instance, 2-(2-aryl-morpholino-4-yl)ethyl esters of indomethacin exhibited COX-2 inhibition properties, demonstrating the potential of morpholine derivatives in drug design (Lei Shi et al., 2012). Additionally, various morpholine compounds were studied for their antibacterial and antifungal activities, further showcasing their importance in the development of new therapeutic agents (A. U. Isakhanyan et al., 2014).

Antitumor and Antihypoxic Properties

  • Certain morpholine derivatives have been investigated for their antitumor and antihypoxic activities. For example, 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol hydrochlorides were synthesized and tested for their antitumor activity, highlighting the role of these compounds in cancer research (A. U. Isakhanyan et al., 2016). Additionally, certain N-R-amide hydrochlorides derived from morpholine showed significant antihypoxic effects, indicating their potential as antioxidants (I. Ukrainets et al., 2014).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for 3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride can be found on the product link . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

3-methyl-2-morpholin-4-ylbutanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c1-8(2)9(7-10)11-3-5-12-6-4-11;/h8-9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFVZCOHJGFBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)N1CCOCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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